五氰氨合铁酸三钠

描述

Synthesis Analysis Trisodium pentacyanoaminoferrate does not appear to be directly addressed in the studies found, but related compounds and methodologies may provide insights into its synthesis. Typically, the synthesis of complex ferrocyanide compounds involves reactions under specific conditions that might include varying pH levels and the presence of specific reagents or catalysts to form colored complexes, as indicated by the study on color reactions of pyridines with pentacyanoamminoferrate, suggesting a 1:1 colored complex formation in aqueous solutions influenced by pH levels (Larue, 1968).

Molecular Structure Analysis The molecular structure of trisodium pentacyanoaminoferrate and related compounds often involves coordination chemistry, where the metal center is coordinated to various ligands. Although specific details on trisodium pentacyanoaminoferrate are scarce, studies on similar compounds highlight the importance of X-ray diffraction in determining crystal structures and understanding the geometry around the metal center. For example, the analysis of trisodium triborate's crystal structure provides insights into the coordination environment and structural characteristics of borate compounds, which could be analogous to the coordination environment in ferrocyanide complexes (Andrieux et al., 2010).

Chemical Reactions and Properties The chemical reactivity of trisodium pentacyanoaminoferrate involves interactions that can lead to the formation of colored complexes, as demonstrated in reactions with pyridines. The stability and intensity of these complexes depend on factors like the pH of the solution, indicating that trisodium pentacyanoaminoferrate can participate in spot tests, chromatographic sprays, or spectrophotometric reagents (Larue, 1968).

Physical Properties Analysis While the specific physical properties of trisodium pentacyanoaminoferrate are not detailed in the available literature, the physical characteristics of similar compounds, such as their crystalline structure, vapor pressure, and thermal behavior, provide a framework for understanding how these properties might be analyzed. Techniques like single-crystal X-ray diffraction and thermogravimetric analysis are crucial for this purpose, as seen in the study of trisodium triborate (Andrieux et al., 2010).

Chemical Properties Analysis The chemical properties of trisodium pentacyanoaminoferrate, such as its ability to form stable colored complexes with pyridines, reflect its potential utility in analytical chemistry. The formation of these complexes and their characteristics—such as color intensity and stability—are influenced by the chemical environment, highlighting the compound's reactive nature and potential applications in detection and analysis techniques (Larue, 1968).

科学研究应用

吡啶试剂: 五氰氨合铁酸三钠被提议用作点滴试验、色谱喷雾或分光光度分析中吡啶的试剂。它在水溶液中与吡啶衍生物形成有色配合物,其强度和稳定性随 pH 值而变化 (Larue, 1968).

辐射防护剂研究: 虽然没有直接提到作为辐射防护剂,但对辐射防护剂和辐射缓解剂的研究包括使用六氰合铁酸钾铁等化合物,这些化合物与五氰氨合铁酸三钠有一些化学相似性。这些化合物用于预防和治疗辐射损伤 (Grebenyuk & Gladkikh, 2019).

抗病毒化合物: 膦酸甲酸三钠是一种化学结构不同但有些相关的化合物,已发现它能选择性地抑制疱疹病毒诱导的 DNA 聚合酶活性,表明其潜在的抗病毒应用 (Helgstrand et al., 1978).

食品安全: 磷酸三钠是另一种相关的化合物,已被批准用作生禽的抗菌处理剂。已经研究了其对各种食源性病原体的有效性,表明其在食品安全中的潜在应用 (Somers et al., 1994).

医疗应用: 柠檬酸三钠是一种化学性质不同但相关的化合物,用于连续性肾脏替代治疗中的抗凝。它的应用降低了与肝素相关的出血和血小板减少的风险 (Tolwani et al., 2001).

化学分析: 五氰氨合铁酸三钠已被用于尿液中 1,1-二甲基肼 (UDMH) 的比色测定,克服了干扰物质带来的困难 (Diamond & Thomas, 1962).

安全和危害

属性

IUPAC Name |

trisodium;azane;iron(2+);pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.H3N.3Na/c5*1-2;;;;;/h;;;;;;1H3;;;/q5*-1;+2;;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMPDCMTFVOHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

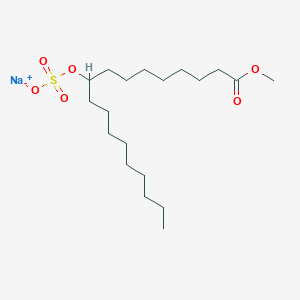

Canonical SMILES |

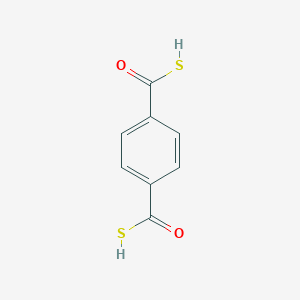

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Na+].[Na+].[Na+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FeN6Na3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13717-31-2 (Parent) | |

| Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

271.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisodium pentacyanoaminoferrate | |

CAS RN |

14099-05-9 | |

| Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)